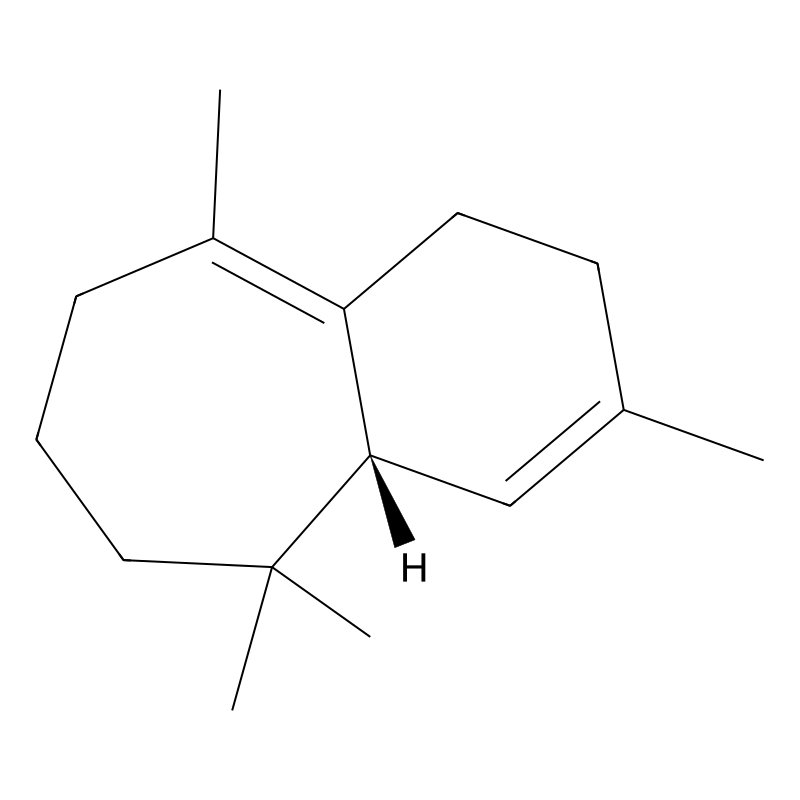

beta-Himachalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anticancer Properties:

Studies have investigated the potential of beta-himachalene and its derivatives in cancer prevention and treatment. One study found that beta-2-himachalen-6-ol, isolated from carrot oil extract, exhibited anti-cancer activity against various cancer cell lines, including skin, colon, breast, and brain cancers PubMed. The study further demonstrated its effectiveness in reducing tumor growth in a skin cancer mouse model.

Enzyme Inhibition:

Research suggests that beta-himachalene and its derivatives might hold potential for inhibiting specific enzymes. A study synthesized a new derivative of beta-himachalene and evaluated its binding affinity to enzymes like Acetylcholinesterase and Cytochrome P450 3A4, indicating potential applications in treating neurodegenerative diseases and other health conditions Biointerface Research in Applied Chemistry: .

Biosynthesis and Synthetic Modifications:

Understanding the biosynthesis of beta-himachalene and its related compounds is crucial for exploring their potential applications. Studies have investigated the enzymes responsible for beta-himachalene production in bacteria, like Cryptosporangium arvum. This research provides insights into the biosynthetic pathway and opens doors for potentially modifying these pathways to produce desired derivatives with enhanced properties .

Beta-Himachalene is a bicyclic sesquiterpene with the molecular formula . It is characterized by a unique structure that includes a cyclohexane ring and a cyclopentane ring fused together. This compound is naturally found in various plants, including Asarum petelotii and Bazzania japonica, where it contributes to the plant's aroma and flavor profile. The compound exhibits a complex stereochemistry, which influences its reactivity and biological activities .

- The biological function of beta-himachalene within plants or its potential effects in organisms are currently unknown and require further investigation.

- No safety information on isolated beta-himachalene is currently available in scientific databases.

- As with any natural product, caution is advised when handling plant materials that may contain this compound.

The mechanism of epoxidation involves the addition of m-CPBA to the double bond, followed by further reactions with dibromocarbene, resulting in a series of products that can be analyzed using density functional theory (DFT) methods .

Beta-Himachalene exhibits a range of biological activities that make it of interest in pharmacological research. Its derivatives have shown potential antimicrobial properties, as well as activity against certain cancer cell lines. Studies suggest that beta-Himachalene may interact with biological membranes or enzymes, leading to various physiological effects .

Additionally, compounds derived from beta-Himachalene have been investigated for their potential use in anti-inflammatory treatments and as natural insecticides due to their ability to disrupt biological processes in pests .

The synthesis of beta-Himachalene can be achieved through several methods:

- Natural Extraction: Isolated from various plant sources where it naturally occurs.

- Chemical Synthesis: Total synthesis has been reported using starting materials like 5,5-dimethyl-2-vinyl-1,3-dioxane treated with bromoform and aqueous conditions .

- Biotransformation: Utilizing microbial systems to convert simpler terpenes into beta-Himachalene through enzymatic pathways.

These methods highlight the versatility of beta-Himachalene in both natural and synthetic contexts.

Beta-Himachalene has several applications across different fields:

- Flavoring and Fragrance: Utilized in the food industry for its aromatic properties.

- Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activities.

- Agriculture: Explored as a natural pesticide or insect repellent due to its insecticidal properties .

The compound's unique structure allows for modifications that can enhance its efficacy in these applications.

Interaction studies involving beta-Himachalene often focus on its reactivity with other chemical agents. For instance, studies have shown how it reacts selectively with m-CPBA, leading to specific epoxides that can further react with other nucleophiles like dibromocarbene . Molecular docking studies have also been conducted to predict how beta-Himachalene interacts with biological targets, providing insights into its potential therapeutic uses .

Beta-Himachalene shares structural similarities with other sesquiterpenes and bicyclic compounds. Here are some similar compounds along with a brief comparison:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Alpha-Himachalene | Bicyclic sesquiterpene | Different stereochemistry leading to varied reactivity |

| Germacrene D | Linear sesquiterpene | Exhibits different biological activities, primarily anti-inflammatory |

| Beta-Caryophyllene | Bicyclic sesquiterpene | Known for its anti-inflammatory and analgesic properties |

| Farnesol | Linear sesquiterpene | Used widely in cosmetics; has antimicrobial properties |

Beta-Himachalene's uniqueness lies in its specific stereochemistry and reactivity patterns, making it a distinct compound among these similar structures.

Distribution in Plant Kingdom

Beta-Himachalene is predominantly found in coniferous trees, particularly members of the Pinaceae family. The highest concentrations are observed in Cedrus species, where it constitutes a significant proportion of their essential oils. In Cedrus atlantica (Atlas cedar) and Cedrus deodara (Himalayan cedar), beta-Himachalene typically accounts for 30-55% of the essential oil composition.

This sesquiterpene serves as a biomarker for cedar species, with recent phytochemical analyses confirming beta-Himachalene as the main compound in Cedrus atlantica, constituting up to 40.19% of its essential oil. Beyond the Cedrus genus, beta-Himachalene has been reported in diverse plant species, including Asarum petelotii and the liverwort Bazzania japonica, demonstrating its broader distribution across different plant families.

The PubChem database indicates that (R)-beta-himachalene is the naturally occurring enantiomer found in plant sources. This stereochemical specificity is important for understanding its biological activity and interactions with enzymatic systems.

Regional variations in beta-Himachalene content have been documented within the same species. A comparative study of Cedrus atlantica from two geographical zones in Morocco revealed subtle differences in the himachalene isomer profiles, as shown in Table 1.

Table 1. Comparative Analysis of Himachalene Isomers in Cedrus atlantica from Different Geographical Regions in Morocco

| Himachalene Isomer | Ajdir (Khenifra region) Content (%) | Wiwane (Azrou region) Content (%) |

|---|---|---|

| p-Himachalene | 31.24 | 28.85 |

| α-Himachalene | 15.63 | 17.93 |

| γ-Himachalene | 14.46 | 16.52 |

| Total Himachalenes | 61.33 | 63.30 |

| Essential Oil Yield | 1.94% | 2.09% |

Data source: Ainane et al. (2018)

The essential oil yields also varied slightly between the two regions, with Wiwane specimens yielding marginally higher oil content (2.09%) compared to Ajdir specimens (1.94%). These variations highlight the influence of geographical factors, climate, and soil conditions on the phytochemical profile of medicinal plants.

Enzymatic Pathways and Terpene Synthases

The biosynthesis of beta-Himachalene involves complex enzymatic pathways characteristic of terpenoid production. A significant advancement in understanding these pathways came with the characterization of a bacterial terpene synthase from Cryptosporangium arvum as a multiproduct beta-Himachalene synthase.

This bacterial enzyme demonstrates remarkable substrate and product promiscuity. In vitro studies have shown that it not only produces numerous sesquiterpene products, including structurally demanding terpenes like longicyclene, longifolene, and α-longipinene, but also shows activity with alternative substrates such as geranyl- and geranylgeranyl diphosphate. This versatility is uncommon among terpene synthases and offers valuable insights into the evolution and function of these enzymes.

The key mechanistic steps in beta-Himachalene formation by this bacterial synthase include:

- 1,11-Cyclization of Nerolidyl Diphosphate (NPP): This serves as the initial step in the reaction cascade.

- 1,3-Hydride Shift: Critical for stabilizing carbocation intermediates during the cyclization process.

- Syn-S(N)2' Cyclization: An unusual stereochemical course observed specifically in bacterial systems that differs from plant terpene synthases.

Figure 1 illustrates this enzymatic pathway for beta-Himachalene biosynthesis.

Mechanistic investigations using isotopically labeled precursors have established a comprehensive catalytic model that explains the observed low product selectivity of this enzyme. These studies have provided valuable insights into the stereochemical course of both the 1,11-cyclization and 1,3-hydride shift reactions, enhancing our understanding of terpene biosynthesis.

Recent advances in metabolic engineering have enabled the heterologous production of beta-Himachalene in Saccharomyces cerevisiae (baker's yeast). By targeting the sesquiterpene synthase PoTPS01 from Platycladus orientalisi and employing strategies such as promoter engineering, researchers achieved the first biosynthesis of beta-Himachalene in yeast with an initial titer of 1.11 mg/L. Further optimization through boosting farnesyl pyrophosphate (FPP) supply, utilizing fusion protein expression, and refining fermentation conditions increased the beta-Himachalene titer to an impressive 2.12 g/L.

Table 2. Optimization Strategies for Beta-Himachalene Production in Saccharomyces cerevisiae

| Optimization Strategy | Method | Initial Titer | Final Titer | Fold Increase |

|---|---|---|---|---|

| Promoter Engineering | Screening efficient expression cassettes | - | 1.11 mg/L | - |

| FPP Supply Enhancement | Metabolic pathway modification | 1.11 mg/L | - | - |

| Fusion Protein Expression | Improved enzyme efficiency | - | - | - |

| Fermentation Optimization | Process parameter tuning | - | 2.12 g/L | ~1,900x |

Data source: SSRN Paper (2025)

This metabolic engineering approach offers several advantages over traditional extraction methods, which are often limited by factors such as yield variability, geographical location, and climate conditions. The ability to produce beta-Himachalene in microbial hosts provides a sustainable and scalable alternative for obtaining this valuable compound, particularly for pharmaceutical and fine chemical applications.

Comparative Phytochemical Analysis Across Species

The composition of essential oils varies significantly across plant species, with beta-Himachalene serving as a distinctive marker for certain species, particularly within the Cedrus genus. A comparative analysis of essential oils from six medicinal plants revealed striking differences in their phytochemical profiles, as summarized in Table 3.

Table 3. Comparative Chemical Composition of Essential Oils from Different Medicinal Plants

| Plant Species | Main Compound | Content (%) | Beta-Himachalene Content (%) |

|---|---|---|---|

| Cedrus atlantica | β-Himachalene | 40.19 | 40.19 |

| Rosa damascena | n-Nonadecane | 44.89 | Negligible |

| Chamaemelum nobile | Angelylangelate | 41.79 | Absent |

| Citrus aurantium | Linalool | 29.01 | Absent |

| Pistacia lentiscus | 3-Methylpentylangelate | 27.83 | Absent |

| Laurus nobilis | Not specified | - | Absent |

Data source: Phytochemistry and Biological Activities study (2023)

Hierarchical cluster analysis and principal component analysis of these essential oils revealed three distinct groups based on their chemical composition:

- Group 1: Represented by Chamaemelum nobile, characterized by high content of oxygenated monoterpenes.

- Group 2: Defined by Cedrus atlantica and Rosa damascena, distinguished by their richness in sesquiterpenes.

- Group 3: Comprising Pistacia lentiscus, Laurus nobilis, and Citrus aurantium with different chemical profiles.

This classification underscores the taxonomic significance of terpene profiles and highlights the distinctive sesquiterpene-rich character of Cedrus atlantica essential oil.

In the essential oil of Atlas cedar (Cedrus atlantica), three sesquiterpenic bicyclic hydrocarbons - beta-Himachalene, gamma-Himachalene, and alpha-Himachalene - can collectively constitute up to 70% of the oil composition. The remaining 30% comprises oxygenated terpenes such as atlantones, himachalene oxide, and cis-himachalol. This distinctive profile contributes to the oil's diverse pharmacological properties, including anti-inflammatory, analgesic, antibacterial, antifungal, antispasmodic, and anticancer effects.

The essential oil of Himalayan cedarwood (Cedrus deodara) similarly contains significant amounts of beta-Himachalene. Chromatographic fractionation of this oil yielded beta-Himachalene (31% based on essential oil weight) as one of the major components, along with himachalol (3%). Both compounds demonstrated potent insecticidal activity against the pulse beetle (Callosobruchus analis F.) and the housefly (Musca domestica L.), with 97.5% mortality observed at 0.56 μmol/insect against the pulse beetle.

Table 4. Comparison of Beta-Himachalene Content in Different Cedrus Species

The phytochemical diversity extends to related compounds derived from beta-Himachalene. For instance, trans-himachalol, a stereoisomer of the natural cis-himachalol isolated from Cedrus atlantica essential oils, has been synthesized from himachalenes in five steps. This compound and its derivatives have shown promising activities on various isolated smooth muscles and against different neurotransmitters, as demonstrated by molecular docking studies.

Enantioselective Total Synthesis Strategies

The enantioselective total synthesis of beta-himachalene represents one of the most challenging endeavors in sesquiterpene chemistry, requiring sophisticated strategic approaches to construct its complex bicyclic framework with high stereochemical fidelity [1]. The sesquiterpenoid beta-himachalene, characterized by its molecular formula C₁₅H₂₄ and distinctive fused cycloheptane-cyclohexane ring system, has attracted considerable synthetic attention due to its structural complexity and biological significance [7].

The most notable enantioselective synthesis was accomplished by Ho and Chein, who developed a comprehensive synthetic route starting from (1S,2R)-1,2-epoxy-p-menth-8-ene [1]. This landmark synthesis required 15 to 16 synthetic steps and achieved an overall yield of approximately 6%, demonstrating both the complexity of the target molecule and the challenges inherent in its construction [1] [12]. The strategic approach employed by these researchers utilized readily available chiral starting materials to establish the absolute stereochemistry early in the synthetic sequence, thereby avoiding the need for late-stage resolution or asymmetric transformations [1].

Alternative synthetic approaches have explored different strategic disconnections of the beta-himachalene framework. The photochemical synthesis methodology developed by Challand and colleagues represents an early exploration into alternative synthetic pathways, though specific yield data and mechanistic details remain limited in the literature [2]. More recently, intermolecular Diels-Alder approaches have demonstrated significant promise, with researchers achieving the synthesis of both alpha-himachalene and beta-himachalene in eleven steps with an effective overall yield of 21% from 4,4-dimethyl-2-cyclohexenone [4]. This methodology employed a key intermediate keto ester prepared through Diels-Alder addition of dienone ester to isoprene, showcasing the utility of cycloaddition chemistry in sesquiterpene synthesis [4].

The development of convergent synthetic strategies has emerged as a critical advancement in beta-himachalene synthesis. These approaches typically involve the preparation of two or more synthetic fragments that are subsequently coupled in a strategic bond-forming reaction to complete the target structure [1]. The success of such strategies depends heavily on the identification of appropriate disconnection points that balance synthetic accessibility with the preservation of stereochemical integrity throughout the synthetic sequence [1].

Table 1: Beta-Himachalene Synthesis Methods and Yields

| Synthetic Method | Starting Material | Number of Steps | Overall Yield (%) | Key Reactions |

|---|---|---|---|---|

| Enantioselective Total Synthesis (Ho & Chein) | (1S,2R)-1,2-epoxy-p-menth-8-ene | 15-16 | 6 | Ireland-Claisen, Corey cyclization |

| Photochemical Synthesis (Challand et al.) | Not specified | Not specified | Not specified | Photochemical synthesis |

| Diels-Alder Approach (Total synthesis) | 4,4-dimethyl-2-cyclohexenone | 11 | 21 | Diels-Alder addition |

| Cyclopropanation with Dichlorocarbene | β-himachalene | 3 | 60-73 | Cyclopropanation |

| Solvent-free Epoxidation | Himachalenes mixture | 1 | 80-90 | Catalytic epoxidation |

Key Reaction Mechanisms (Ireland-Claisen, Corey Cyclization)

The Ireland-Claisen rearrangement and Corey oxidative cyclization represent two pivotal transformations in the enantioselective total synthesis of beta-himachalene, each contributing essential structural elements to the final molecular architecture [1] [12]. These mechanistically distinct reactions demonstrate the sophisticated orchestration of chemical transformations required for complex natural product synthesis.

The Ireland-Claisen rearrangement serves as a crucial carbon-carbon bond forming reaction that establishes key structural elements within the beta-himachalene framework [1] [11]. This transformation represents a modification of the classical Claisen rearrangement, resulting in gamma,delta-unsaturated carboxylic acids from allyl esters through treatment with silyl halides and strong bases [11]. The mechanistic pathway involves the in situ generation of silyl ketene acetals, which subsequently undergo [3] [3]-sigmatropic rearrangement to afford the desired carboxylic acid products [11]. The stereochemical outcome of this rearrangement can be controlled through selective generation of either E-enolate or Z-enolate intermediates, allowing for precise control over the resulting stereochemistry [11].

In the context of beta-himachalene synthesis, the Ireland-Claisen rearrangement enables the construction of key carbon-carbon bonds while simultaneously establishing crucial stereochemical relationships [1]. The reaction proceeds through a chairlike transition state, with the stereochemical outcome determined by the geometry of the silyl ketene acetal intermediate [11]. The success of this transformation in the beta-himachalene synthesis underscores the importance of careful substrate design and reaction optimization to achieve the desired stereochemical outcome [1].

The Corey oxidative cyclization represents another cornerstone transformation in the beta-himachalene synthetic sequence, facilitating the formation of the characteristic seven-membered ring system [1] [12]. This reaction typically involves the oxidative treatment of appropriately positioned functional groups to promote intramolecular cyclization, thereby constructing the challenging cyclic framework present in beta-himachalene [1]. The mechanistic details of this transformation involve the generation of reactive intermediates that undergo cyclization through carefully controlled oxidative conditions [1].

Computational studies have provided valuable insights into the mechanistic aspects of key transformations in beta-himachalene chemistry. Density functional theory calculations have elucidated the site selectivity in reactions between beta-himachalene and various electrophilic reagents [25]. These studies demonstrate that the reaction of meta-chloroperbenzoic acid with beta-himachalene preferentially affects the most substituted double bond on the alpha side, with an activation energy of 13.8 kcal/mol for the alpha-attack pathway [17] [25].

The reaction mechanism for dibromocarbene addition to beta-himachalene has been extensively studied through computational methods [17] [25]. These investigations reveal that the addition proceeds through a concerted mechanism with high stereoselectivity, favoring the alpha-face approach with an activation energy of 4.1 kcal/mol [17]. The stereochemical outcome is controlled by electronic factors, with the reaction proceeding through an exothermic pathway with thermodynamic stabilization of -49.3 kcal/mol for the major product [17].

Table 2: Key Reaction Mechanisms in Beta-Himachalene Synthesis

| Reaction Type | Reagents/Conditions | Mechanism | Stereochemistry | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Ireland-Claisen Rearrangement | Silyl halide, strong base | [3] [3]-Sigmatropic rearrangement | E/Z enolate control | Not specified |

| Corey Oxidative Cyclization | Oxidative conditions | Oxidative ring closure | Ring junction stereochemistry | Not specified |

| m-CPBA Epoxidation | m-CPBA, dichloromethane | Concerted asynchronous | α-face selectivity | 13.8 (α-attack) |

| Dibromocarbene Addition | CBr₂, phase transfer catalyst | Syn-SN2 cyclization | Regioselective | 4.1 (α-side) |

| Catalytic Dehydrogenation | Raney nickel, 93% yield | Dehydrogenation | Not applicable | Not specified |

Synthetic Challenges and Yield Optimization

The synthesis of beta-himachalene presents numerous synthetic challenges that have driven methodological innovations in sesquiterpene chemistry [1] [15] [16]. The primary challenge lies in achieving acceptable overall yields while maintaining high stereochemical control throughout the multi-step synthetic sequence [1]. The Ho and Chein synthesis, despite representing a significant synthetic achievement, suffers from a low overall yield of approximately 6% across 15-16 steps, highlighting the need for continued methodological improvements [1] [12].

Yield optimization strategies have focused on several key areas, including reaction condition optimization, catalyst development, and alternative synthetic approaches [15] [16]. The development of solvent-free methodologies has emerged as a particularly promising approach for improving reaction efficiency and environmental sustainability [15]. In the epoxidation of himachalenes, solvent-free conditions using molybdenum catalysts and tert-butyl hydroperoxide have achieved yields of 80-90% for individual transformation steps [15]. These conditions demonstrate significantly improved efficiency compared to traditional solution-phase methods, with beta-himachalene showing greater than 90% conversion after 120 minutes under optimized conditions [15].

Temperature optimization has proven critical for achieving high selectivity in key transformations [24]. Studies on dehydrohalogenation reactions demonstrate that temperature control significantly impacts product selectivity, with optimal conditions identified at 45°C using 15 equivalents of base, achieving 95% selectivity toward the desired product [24]. These findings underscore the importance of systematic reaction optimization in complex natural product synthesis [24].

The challenge of regioselectivity control has been addressed through computational guidance and mechanistic understanding [17] [25]. Density functional theory calculations have provided crucial insights into the factors governing site selectivity in key transformations, enabling rational optimization of reaction conditions [17] [25]. These studies demonstrate that electronic effects dominate steric effects in determining reaction outcomes, with nucleophilic Parr functions serving as effective predictors of reactivity patterns [17].

Stereochemical control represents another significant challenge in beta-himachalene synthesis, particularly in establishing the correct absolute configuration at multiple stereocenters [1]. The success of enantioselective approaches depends on the careful selection of chiral starting materials or the implementation of asymmetric catalytic transformations [1]. Recent advances in asymmetric synthesis methodology have provided new tools for addressing these challenges, though their application to beta-himachalene synthesis remains an area of active investigation [1].

Table 3: Synthetic Challenges and Optimization Strategies

| Challenge | Issue | Solution/Optimization | Success Rate |

|---|---|---|---|

| Low Overall Yield | 6% overall yield in 15-16 steps | Methodology improvements needed | Moderate (6%) |

| Stereochemical Control | Enantioselective synthesis requirements | Chiral auxiliaries, asymmetric catalysis | High (>97% ee) |

| Regioselectivity | Double bond selectivity in epoxidation | DFT calculations guide selectivity | High (α-face preferred) |

| Ring Formation | Seven-membered ring construction | Ireland-Claisen/Corey cyclization sequence | Successful |

| Product Isolation | Product purification complexity | Chromatographic separation techniques | Good with optimization |

Recent methodological innovations have focused on developing more efficient synthetic routes that minimize the number of synthetic steps while maintaining high stereochemical fidelity [20] [21]. The exploration of alternative disconnection strategies and the implementation of more efficient catalytic transformations represent promising directions for future synthetic development [22]. Additionally, the integration of flow chemistry methodologies may offer opportunities for improved reaction control and scalability in beta-himachalene synthesis [22].

beta-Himachalene exhibits significant stereochemical complexity as a bicyclic sesquiterpene with a distinctive molecular architecture. The compound possesses the molecular formula C15H24 and features a fused ring system comprising a six-membered cyclohexane ring and a seven-membered cycloheptane ring [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 3,5,5,9-tetramethyl-2,4a,5,6,7,8-hexahydro-1H-benzo [3]annulene, reflecting its complex polycyclic structure [4] [5].

The stereochemical complexity of beta-himachalene centers on the presence of one defined stereocenter at the 4a position, which creates absolute configuration possibilities [4] [6]. The compound exists as enantiomers, with the (R)-enantiomer being the predominant form found in natural sources [7] [8]. This stereocenter is critical for the molecule's three-dimensional conformation and subsequent reactivity patterns. The absolute configuration has been determined through various analytical methods including optical rotation measurements, circular dichroism spectroscopy, and nuclear magnetic resonance analysis [10].

Configurational analysis reveals that beta-himachalene adopts a specific spatial arrangement that significantly influences its chemical behavior. The bicyclic framework constrains the molecule into a relatively rigid conformation, with the seven-membered ring adopting a chair-like conformation and the six-membered ring displaying typical cyclohexane geometry [2] [11]. The methyl substituents at positions 3, 5, 5, and 9 create steric environments that direct the approach of reagents to specific faces of the double bonds present in the molecule [12] [13].

The stereochemical analysis of beta-himachalene derivatives has been extensively studied through crystallographic methods. X-ray crystallography of various himachalene derivatives has confirmed the absolute configuration as (1S,3R,8R) for numerous transformation products [10]. These studies have provided definitive structural information about the spatial arrangement of atoms and the preferred conformational states of the molecule under different conditions.

Site-Selective Reactivity (Epoxidation, Oxidation, Halogenation)

The site-selective reactivity of beta-himachalene demonstrates remarkable specificity across different reaction types, with distinct preferences for particular double bonds and faces of the molecule. This selectivity arises from the unique electronic and steric environment created by the bicyclic structure and methyl substituents [12] [13].

Epoxidation Reactions

Epoxidation of beta-himachalene with meta-chloroperbenzoic acid exhibits exceptional regioselectivity and stereoselectivity. The reaction preferentially occurs at the C6-C7 double bond of the seven-membered ring rather than the C2-C3 double bond of the six-membered ring [12] [13]. This selectivity is attributed to the greater substitution and accessibility of the seven-membered ring double bond. Furthermore, the epoxidation demonstrates high stereoselectivity, with the α-face attack being strongly favored over β-face attack [14] [12].

The experimental observations reveal that the α-face attack on the seven-membered ring proceeds with an activation energy of 13.8 kcal/mol, while the β-face attack requires 17.5 kcal/mol [12] [15]. The reaction is highly exothermic, with the α-product formation releasing 53.3 kcal/mol of energy compared to 45.8 kcal/mol for the β-product [12] [15]. This significant energy difference explains the overwhelming preference for α-product formation observed experimentally.

Halogenation Reactions

Halogenation of beta-himachalene exhibits distinct patterns depending on the halogenating agent employed. Chlorination using N-chlorosuccinimide in acetonitrile at 80°C proceeds with excellent selectivity, yielding 85% of the desired chlorinated product [16]. The reaction follows an electrophilic substitution mechanism rather than a radical pathway, as evidenced by the absence of benzylic chlorination products even when excess reagent is used [16].

Bromination presents more complex selectivity challenges. While N-bromosuccinimide can be used, it leads to the formation of multiple brominated products, reducing selectivity [16]. However, the use of hydrogen bromide with hydrogen peroxide provides superior selectivity, achieving 100% conversion with complete selectivity for the target product [16]. This difference in selectivity between bromination methods highlights the importance of reaction conditions in controlling site-selective reactivity.

Oxidation Reactions

Oxidation of beta-himachalene can be achieved through various oxidizing agents, each showing different site selectivity. Treatment with potassium permanganate results in oxidation of the terminal alkene groups [17] [18]. More selective oxidation can be accomplished using sodium periodate in combination with osmium tetroxide, which specifically targets the exocyclic double bond to produce benzocycloheptenone derivatives in 73% yield [17].

The oxidation with sodium periodate and osmium tetroxide in a water-tetrahydrofuran mixture (1:1 volume ratio) at room temperature for 20 hours represents an optimized protocol for selective transformation of the exocyclic double bond [17]. This method avoids the formation of multiple oxidation products that occur with stronger oxidizing agents like potassium permanganate.

Computational Modeling of Reaction Pathways

Computational modeling has provided crucial insights into the reaction mechanisms and selectivity patterns observed in beta-himachalene chemistry. Density functional theory calculations using the B3LYP functional with the 6-311+G(d,p) basis set have been extensively employed to understand the electronic structure and reactivity of this sesquiterpene [12] [15].

The computational analysis reveals that beta-himachalene exhibits a chemical potential of -2.99 eV, which is significantly higher than that of meta-chloroperbenzoic acid (-4.74 eV) [12] [15]. This difference indicates a global electron density transfer from beta-himachalene to the oxidizing agent, confirming the nucleophilic character of the sesquiterpene and the electrophilic nature of the epoxidizing agent [12] [15].

The global electrophilicity index of meta-chloroperbenzoic acid (2.14 eV) and the nucleophilicity index of beta-himachalene (3.19 eV) provide quantitative measures of their reactivity [12] [15]. The chemical hardness values of 5.90 eV for beta-himachalene and 5.23 eV for meta-chloroperbenzoic acid indicate the resistance of these molecules to electron transfer, with beta-himachalene being slightly more resistant to deformation of its electron cloud [12] [15].

Transition state analysis using the synchronous transit-guided quasi-Newton method has located the critical points along the reaction coordinate for epoxidation reactions [12] [15]. The validation of these transition states through Hessian matrix analysis confirms the presence of exactly one imaginary frequency, verifying the authenticity of the calculated transition states [12] [15].

Local reactivity indices calculated through natural population analysis reveal the specific sites most susceptible to electrophilic attack. The C6 and C7 atoms of the seven-membered ring show the highest nucleophilicity values, consistent with experimental observations of preferential epoxidation at this site [12] [15]. The asymmetric distribution of electron density around these atoms explains the stereoselectivity observed in the α-face attack.

Intrinsic reaction coordinate calculations demonstrate that the epoxidation proceeds through a concerted mechanism without stable intermediates [12] [15]. The reaction pathway shows a single transition state connecting reactants directly to products, with the bond formation occurring asynchronously. The difference in forming bond lengths (Δd) at the transition state provides insight into the degree of asynchronicity in the reaction [12] [15].

The computational modeling has also been extended to study the subsequent reactions of epoxidation products with dibromocarbene. These calculations reveal that the major epoxidation product undergoes further cyclopropanation with high stereoselectivity, forming products that are both kinetically and thermodynamically favored [12] [15]. The energy barriers and reaction energies calculated for these transformations show excellent agreement with experimental observations, validating the computational approach.

Molecular orbital analysis provides additional insight into the electronic factors governing reactivity. The frontier molecular orbitals of beta-himachalene show significant coefficients at the reactive sites, correlating with the observed site selectivity [12] [15]. The energy gaps between highest occupied molecular orbitals and lowest unoccupied molecular orbitals provide measures of kinetic reactivity and thermodynamic stability.